N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Butyl Chain: The butyl chain is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a butyl halide.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the pyrazole and oxadiazole derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups at the chloro or fluoro positions.
Scientific Research Applications
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a pyrazole ring, a fluorophenyl group, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H19ClFN5O2 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)butyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H19ClFN5O2/c1-10(25-12(3)15(19)11(2)23-25)8-9-21-17(26)18-22-16(24-27-18)13-4-6-14(20)7-5-13/h4-7,10H,8-9H2,1-3H3,(H,21,26) |
InChI Key |
JMJZVTIPNIMSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)CCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)C)Cl |
Origin of Product |
United States |
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